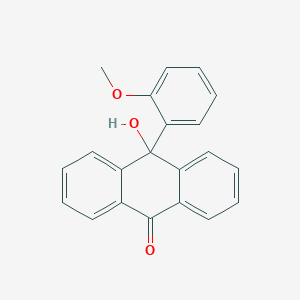
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one is an organic compound with the molecular formula C21H16O3 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and a methoxyphenyl group attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Functionalization: The anthracene core is functionalized by introducing a hydroxy group at the 10th position and a methoxyphenyl group at the 10th position.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one involves its interaction with molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Hydroxy-10-phenyl-anthracen-9-one: Similar structure but lacks the methoxy group.
10-Methyl-10H-anthracen-9-one: Features a methyl group instead of a hydroxy group.
Uniqueness
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6340-06-3 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
10-hydroxy-10-(2-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C21H16O3/c1-24-19-13-7-6-12-18(19)21(23)16-10-4-2-8-14(16)20(22)15-9-3-5-11-17(15)21/h2-13,23H,1H3 |
Clé InChI |
KTCJSBVYDFYQLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















